2-Hydroxy-4-methylbenzonitrile 2-Hydroxy-4-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 18495-14-2
VCID: VC21041878
InChI: InChI=1S/C8H7NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,1H3
SMILES: CC1=CC(=C(C=C1)C#N)O
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol

2-Hydroxy-4-methylbenzonitrile

CAS No.: 18495-14-2

Cat. No.: VC21041878

Molecular Formula: C8H7NO

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-methylbenzonitrile - 18495-14-2

Specification

CAS No. 18495-14-2
Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
IUPAC Name 2-hydroxy-4-methylbenzonitrile
Standard InChI InChI=1S/C8H7NO/c1-6-2-3-7(5-9)8(10)4-6/h2-4,10H,1H3
Standard InChI Key WAFLXCCXXVMUKI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C#N)O
Canonical SMILES CC1=CC(=C(C=C1)C#N)O

Introduction

Chemical Structure and Properties

2-Hydroxy-4-methylbenzonitrile features a benzene ring with three functional groups strategically positioned to create a molecule with distinct chemical reactivity patterns. The presence of these functional groups contributes to its chemical behavior and potential applications in various fields.

Structural Characteristics

The compound consists of a benzene ring with:

  • A nitrile group (-C≡N) attached directly to the ring

  • A hydroxyl group (-OH) at position 2

  • A methyl group (-CH3) at position 4

This specific arrangement of functional groups distinguishes it from its isomers, such as 4-Hydroxy-2-methylbenzonitrile, which has a different positioning of the hydroxyl and methyl groups.

Physical Properties

While specific physical property data for 2-Hydroxy-4-methylbenzonitrile is limited in the provided search results, we can infer some properties based on similar benzonitrile derivatives. For comparison, its isomer 4-Hydroxy-2-methylbenzonitrile shares the same molecular formula (C8H7NO) .

Related Compounds and Structural Comparisons

Understanding the properties of 2-Hydroxy-4-methylbenzonitrile can be enhanced by comparing it with structurally similar compounds.

Isomeric Relationships

A notable isomer is 4-Hydroxy-2-methylbenzonitrile, which contains the same functional groups but in different positions on the benzene ring. This positional difference significantly affects the compound's chemical properties and reactivity patterns .

Structural Analogs

Other related compounds include:

  • 2-Hydroxy-4-phenylthiophene-3-carbonitrile, which has been studied for its potential as a PD-L1 inhibitor

  • Various benzonitrile derivatives with different substitution patterns

The table below compares 2-Hydroxy-4-methylbenzonitrile with some of its structural analogs:

CompoundMolecular FormulaKey Structural FeaturesNotable Properties
2-Hydroxy-4-methylbenzonitrileC8H7NOHydroxyl at position 2, Methyl at position 4Potential for enzyme inhibition
4-Hydroxy-2-methylbenzonitrileC8H7NOHydroxyl at position 4, Methyl at position 2Known hazards include skin and eye irritation
2-Hydroxy-4-phenylthiophene-3-carbonitrileC11H7NOSThiophene ring with hydroxyl and nitrile groupsPD-L1 inhibitory activity

Biological Activity and Applications

The biological activity of 2-Hydroxy-4-methylbenzonitrile can be understood in the context of similar compounds and their documented properties.

Research in Related Compounds

Research into structurally similar compounds provides insight into potential applications:

A related compound, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has been designed and synthesized as a PD-L1 inhibitor. This compound showed comparable activity to a known PD-L1 antagonist (BMS1166) and could be modified for radiolabeling for PET imaging . This suggests that hydroxylated nitrile compounds may have significant potential in pharmaceutical applications, particularly in immunotherapy.

The study concluded: "We confirmed biological activity toward hPD-L1 for this inhibitor, comparable with BMS1166, while holding enhanced pharmacological properties."

Research Implications and Future Directions

The study of 2-Hydroxy-4-methylbenzonitrile and related compounds opens several avenues for future research and applications.

Pharmaceutical Development

The structural similarity to compounds with documented biological activity suggests potential applications in pharmaceutical development. Particularly noteworthy is the possibility of developing:

  • Enzyme inhibitors for various therapeutic targets

  • Antimicrobial agents

  • Immunotherapeutic compounds based on the PD-L1 inhibition observed in related structures

Chemical Synthesis Applications

As an organic intermediate, 2-Hydroxy-4-methylbenzonitrile may serve as a building block for:

  • More complex pharmaceutical compounds

  • Specialty chemicals

  • Novel materials with specific properties

Analytical Chemistry

The distinctive functional group arrangement in 2-Hydroxy-4-methylbenzonitrile could make it useful as:

  • A reference standard in analytical chemistry

  • A starting point for developing tagged molecules for biological studies

  • A precursor for compounds used in imaging techniques, similar to the PET imaging applications mentioned for related compounds

Comparative Reactivity

The unique arrangement of functional groups in 2-Hydroxy-4-methylbenzonitrile influences its chemical reactivity.

Functional Group Interactions

The proximity of the hydroxyl group to the nitrile function (ortho position) may:

  • Create intramolecular hydrogen bonding

  • Affect the acidity of the hydroxyl group

  • Influence the reactivity of the nitrile group

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